

(2-Phenylloxazol-4-yl)methanamine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Phenylloxazol-4-yl)methanamine

Cat. No.: B1370681

[Get Quote](#)

An In-Depth Technical Guide to **(2-Phenylloxazol-4-yl)methanamine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.^[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in the design of therapeutic agents.

[1] **(2-Phenylloxazol-4-yl)methanamine**, in particular, represents a versatile building block, combining the rigidity of the phenyl-oxazole system with the reactive potential of a primary aminomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of this important chemical entity. As a Senior Application Scientist, the focus here is not merely on protocols but on the underlying scientific rationale, ensuring a robust and reproducible understanding of this compound's chemistry and utility.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. **(2-Phenylloxazol-4-yl)methanamine** is a

relatively small molecule, but its structural features—a terminal primary amine, a central oxazole heterocycle, and a phenyl substituent—dictate its reactivity, solubility, and potential for biological interactions.

The primary amine ($pK_a \sim 9-10$) serves as a key interaction point, capable of forming salts and acting as a hydrogen bond donor. The oxazole ring is an aromatic, electron-rich system that can engage in π -stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The phenyl group provides a lipophilic domain, influencing the molecule's overall solubility and potential for hydrophobic interactions with biological targets.

Core Physicochemical Data

Property	Value	Source
Molecular Formula	$C_{10}H_{10}N_2O$	PubChem[2]
Molecular Weight	174.20 g/mol	PubChem[2]
CAS Number	408352-90-9	PubChem[2]
IUPAC Name	(2-phenyl-1,3-oxazol-4-yl)methanamine	PubChem[2]
Synonyms	1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, 2-Phenyl-4-oxazolemethanamine	PubChem[2]

Molecular Structure Diagram

Caption: 2D structure of **(2-Phenyl-1,3-oxazol-4-yl)methanamine**.

Part 2: Synthesis and Purification Workflow

The synthesis of substituted oxazoles is a well-established field of organic chemistry. A reliable route to **(2-Phenyl-1,3-oxazol-4-yl)methanamine** can be adapted from literature precedents for similar structures, such as the reaction of a bromoacetyl precursor with an amide.[3] The following protocol outlines a logical and robust synthetic approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a protected amino acid derivative, which provides the aminomethyl backbone, followed by cyclization with a benzamide precursor to form the 2-phenyloxazole ring. This approach offers good control over the introduction of the functional groups.

Caption: Proposed synthetic workflow for **(2-Phenyloxazol-4-yl)methanamine**.

Experimental Protocol: Synthesis

Causality Statement: This protocol is designed for high fidelity and scalability. The use of Boc protection for the amine prevents side reactions, and the choice of a mild cyclodehydration agent minimizes degradation. The final deprotection under acidic conditions is a standard, high-yielding procedure.

- Step 1: Acylation of Serine Derivative.
 - To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
 - Slowly add benzoyl chloride (1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor reaction completion by TLC.
 - Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate.
- Step 2: Cyclodehydration to form the Oxazole Ring.
 - Self-Validation Check: This step is critical. The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dehydrating agent.
 - Dissolve the crude intermediate from Step 1 in anhydrous THF.

- Cool the solution to -78 °C.
- Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).
- Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
- Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.
- Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
- Step 3: Boc Deprotection.
 - Dissolve the crude protected oxazole in DCM.
 - Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
 - Monitor deprotection by TLC.
 - Concentrate the reaction mixture under reduced pressure.
 - Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize excess acid.
 - Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

Experimental Protocol: Purification

- Column Chromatography.
 - Adsorb the crude product onto a small amount of silica gel.
 - Load onto a silica gel column packed in a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane). The polarity is chosen to effectively separate the polar amine product from less polar impurities.
 - Elute the column and collect fractions, monitoring by TLC.

- Combine fractions containing the pure product and concentrate under reduced pressure.
- Salt Formation (Optional, for stability and handling).
 - Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.
 - Add a solution of HCl in ether (1.1 eq) dropwise with stirring.
 - The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

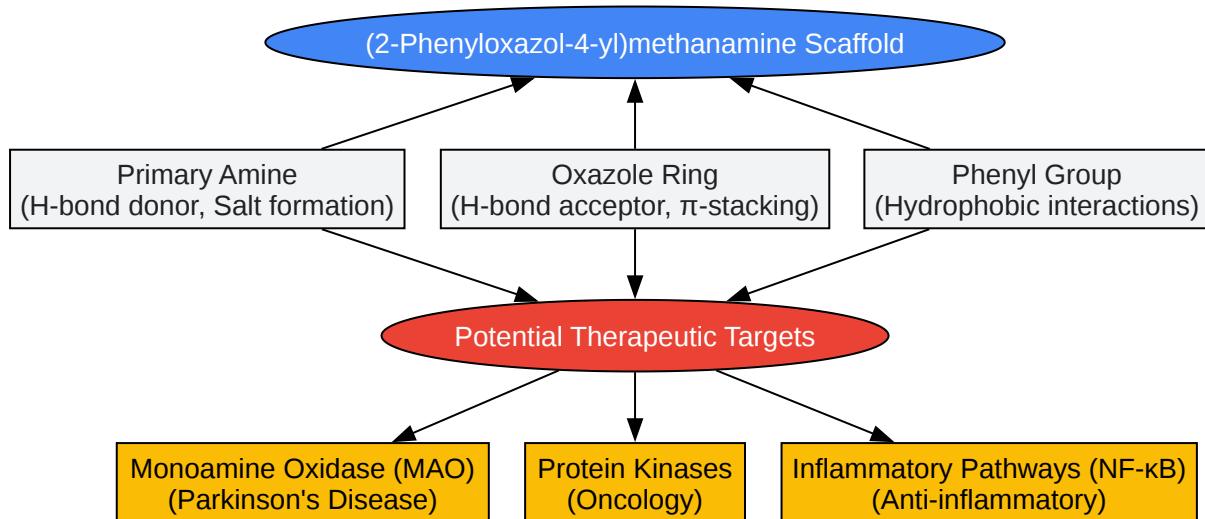
Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they create a self-validating system of proof.

Summary of Expected Analytical Data

Technique	Expected Result
^1H NMR (400 MHz, CDCl_3)	δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.4-7.6 (m, 4H, Ar-H + Oxazole-H), δ ~3.9 (s, 2H, CH_2), δ ~1.6 (br s, 2H, NH_2)
^{13}C NMR (100 MHz, CDCl_3)	δ ~162 (C=N), δ ~150 (Ar-C), δ ~138 (Oxazole-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C), δ ~126 (Ar-CH), δ ~38 (CH_2)
ESI-MS	Calculated for $\text{C}_{10}\text{H}_{11}\text{N}_2\text{O}^+$ $[\text{M}+\text{H}]^+$: 175.0866; Found: 175.08XX
HPLC Purity	>95% (e.g., C18 column, mobile phase A: 0.1% TFA in H_2O , B: 0.1% TFA in ACN, gradient elution, UV detection at 254 nm)

Protocol: NMR Sample Preparation and Analysis


- Accurately weigh ~5-10 mg of the purified compound.

- Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Acquire ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and assign all signals. The causality for running 2D NMR is to unambiguously link protons to their attached carbons (HSQC) and to adjacent protons (COSY), providing definitive structural proof.

Part 4: Potential Applications in Drug Discovery

The **(2-Phenylloxazol-4-yl)methanamine** scaffold is a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its derivatives have shown promise in a variety of therapeutic areas.

- Enzyme Inhibition: The core structure is related to known inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases like Parkinson's.^[3] The primary amine can interact with key active site residues, while the phenyl-oxazole body can occupy hydrophobic pockets.
- Anti-Inflammatory Agents: Similar heterocyclic structures, such as benzimidazoles, are known to inhibit inflammatory pathways, for instance by modulating $\text{TNF-}\alpha$ production or $\text{NF-}\kappa\text{B}$ signaling.^{[4][5]}
- Kinase Inhibition: The general structure shares features with scaffolds used in the development of kinase inhibitors for oncology, where the heterocycle acts as a hinge-binding motif.^[6]
- Metabolic Diseases: Oxazole derivatives have been investigated as insulin sensitivity enhancers for the treatment of Type II Diabetes.^[7]

[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and potential therapeutic targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount. Based on available safety data sheets for this and structurally related compounds, **(2-Phenylloxazol-4-yl)methanamine** should be handled as a hazardous chemical.[8]

Hazards:

- Causes skin irritation and serious eye irritation.[9]
- May cause respiratory irritation.[9]
- Corrosive material; ingestion can cause severe damage.[8]

Protocol: Safe Handling and Emergency Procedures

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An eye wash station and safety shower must be readily

accessible.[10]

- Personal Protective Equipment (PPE):
 - Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[10]
- Handling:
 - Avoid generating dust.
 - Wash hands thoroughly after handling.[8]
 - Keep away from strong oxidizing agents.[8]
- Emergency Procedures:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Storing under an inert atmosphere is recommended for long-term stability.[8]

Conclusion

(2-Phenylloxazol-4-yl)methanamine is more than just a chemical compound; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with the rich biological potential of the 2-phenylloxazole scaffold, makes it an attractive starting point for discovery programs targeting a wide range of diseases. This guide provides the foundational

knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this valuable molecule in their quest for the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | C10H10N2O | CID 26249073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kishida.co.jp [kishida.co.jp]
- To cite this document: BenchChem. [(2-Phenylloxazol-4-yl)methanamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370681#2-phenyloxazol-4-yl-methanamine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com